Hederacine A
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Overview
Description
Hederacine A is an alklaoid isolated from Glechoma hederaceae. It has a role as a metabolite. It is an alkaloid, a monocarboxylic acid and a tertiary alcohol.
Scientific Research Applications
Synthesis and Structural Analysis
- Progress in Synthesis : Hederacine A's synthetic pathways are being explored, with studies like Yamashita et al. (2011) detailing progress toward its total synthesis. This includes methods like allylic cyanate-to-isocyanate rearrangement and eneyne ring-closing metathesis, crucial for developing synthetic versions of this compound (Yamashita, Yamashita, & Aoyagi, 2011).
- Structural Elucidation : Kumarasamy et al. (2003) isolated this compound and B and elucidated their structures through comprehensive analyses, including UV, IR, MS, and NMR studies (Kumarasamy, Cox, Jaspars, Nahar, & Sarker, 2003).
Biological Activity and Applications
- Cytotoxicity Against Cancer Cells : this compound has shown potential in cancer treatment, as evidenced by studies like Kumarasamy et al. (2006), which reported its cytotoxic activity against colon cancer cells, with specific IC50 values indicating its effectiveness (Kumarasamy, Nahar, Kong-Thu-lin, Jaspars, & Sarker, 2006).
- Analogue Synthesis for Enhanced Properties : Seah & Robertson (2020) worked on the synthesis of C(9) hydroxy analogues of hederacines A and B, indicating ongoing research into derivatives that might offer enhanced or different properties compared to the original compound (Seah & Robertson, 2020).
- Natural Compound Identification : The identification of hederacine B in Leonotis nepetifolia, as reported by Shirsat (2022), extends the understanding of hederacine's occurrence in different plant species, suggesting broader applications in ethnomedicine (Shirsat, 2022).
Properties
Molecular Formula |
C16H26N2O3 |
---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
(2Z)-2-[(1S,2S,5R,6S,8R)-5-amino-8-hydroxy-2,6,11-trimethyl-11-azatricyclo[6.2.1.02,6]undecan-9-ylidene]propanoic acid |
InChI |
InChI=1S/C16H26N2O3/c1-9(13(19)20)10-7-12-14(2)6-5-11(17)15(14,3)8-16(10,21)18(12)4/h11-12,21H,5-8,17H2,1-4H3,(H,19,20)/b10-9-/t11-,12+,14-,15-,16-/m1/s1 |
InChI Key |
VESMUQGSQBZLLK-SQWIVPEQSA-N |
Isomeric SMILES |
C/C(=C/1\C[C@H]2[C@]3(CC[C@H]([C@]3(C[C@@]1(N2C)O)C)N)C)/C(=O)O |
Canonical SMILES |
CC(=C1CC2C3(CCC(C3(CC1(N2C)O)C)N)C)C(=O)O |
Synonyms |
hederacine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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